Viomycin sulfate

Description

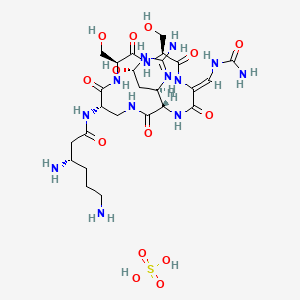

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37883-00-4 |

|---|---|

Molecular Formula |

C25H45N13O14S |

Molecular Weight |

783.8 g/mol |

IUPAC Name |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |

InChI |

InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |

InChI Key |

AQONYROJHRNYQQ-QMAPKBLTSA-N |

SMILES |

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |

Isomeric SMILES |

C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Viomycin Sulfate: A Technical Whitepaper on its Discovery, Biosynthesis, and Characterization from Streptomyces puniceus

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery, biosynthesis, and experimental protocols related to viomycin sulfate, a critical antibiotic primarily used in the treatment of multi-drug resistant tuberculosis.

Executive Summary

Viomycin, a member of the tuberactinomycin family of antibiotics, is a non-ribosomal peptide produced by the actinomycete Streptomyces puniceus.[1] First identified in the mid-20th century, it has played a significant role as a second-line therapeutic against Mycobacterium tuberculosis.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome.[2] The biosynthesis of viomycin is orchestrated by a complex gene cluster encoding a non-ribosomal peptide synthetase (NRPS) machinery and a series of tailoring enzymes responsible for the formation of its unique chemical structure. This guide details the discovery of viomycin, its biosynthetic pathway, and provides a compilation of experimental protocols for its production, purification, and characterization.

Discovery and Origin

Viomycin was first isolated from the soil bacterium Streptomyces puniceus.[1] The discovery was part of the broader post-war effort to identify novel antimicrobial compounds from microorganisms. S. puniceus strains, such as ATCC 11861, have been central to the study of viomycin biosynthesis.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of viomycin and the components of its biosynthetic pathway.

Table 1: Minimum Inhibitory Concentrations (MIC) of Viomycin against Mycobacterium tuberculosis

| Strain | Resistance Profile | Viomycin MIC (µg/mL) | Reference |

| H37Rv (wild-type) | Susceptible | ≤10 | [4] |

| CDC1551 (wild-type) | Susceptible | ≤10 | [4] |

| KC-204 | KAN-resistant, CAP-resistant | 10 | [4] |

| KC-205 | KAN-resistant, CAP-resistant | 10 | [4] |

Table 2: The Viomycin Biosynthetic Gene Cluster in Streptomyces sp. ATCC 11861

| Gene | Proposed Function |

| vioA | Non-ribosomal peptide synthetase (NRPS) |

| vioB | L-2,3-diaminopropionate synthase |

| vioC | L-arginine hydroxylase |

| vioD | Capreomycidine synthase |

| vioE | Permease (efflux pump) |

| vioF | Non-ribosomal peptide synthetase (NRPS) |

| vioG | Non-ribosomal peptide synthetase (NRPS) |

| vioH | Type II thioesterase |

| vioI | Non-ribosomal peptide synthetase (NRPS) |

| vioJ | Desaturase |

| vioK | Ornithine cyclodeaminase |

| vioL | Carbamoyltransferase |

| vioM | β-lysine transferase (NRPS) |

| vioN | MbtH-like protein |

| vioO | β-lysine activating enzyme (NRPS) |

| vioP | Lysine 2,3-aminomutase |

| vioQ | Capreomycidine hydroxylase |

| vioR | Transcriptional regulator (OxyR family) |

| vioS | Viomycin-phosphate phosphatase |

| vioT | Transcriptional regulator |

| vph | Viomycin phosphotransferase (resistance) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of viomycin.

Fermentation of Streptomyces puniceus for Viomycin Production

This protocol is based on general methods for Streptomyces fermentation and viomycin production.

4.1.1. Media Preparation

-

Seed Culture Medium (ISP Medium 2):

-

Malt Extract: 10 g/L

-

Yeast Extract: 4 g/L

-

Glucose: 4 g/L

-

Adjust pH to 7.2

-

Sterilize by autoclaving.

-

-

Viomycin Production Medium: While the exact composition is often proprietary or varies between labs, a typical production medium for tuberactinomycin antibiotics includes a complex nitrogen source and a readily metabolizable carbon source. A representative medium could be:

-

Soluble Starch: 20 g/L

-

Soybean Meal: 15 g/L

-

Glucose: 5 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.0

-

Sterilize by autoclaving.

-

4.1.2. Fermentation Protocol

-

Inoculation: Inoculate a loopful of Streptomyces puniceus spores or mycelia from a mature agar plate into a flask containing ISP Medium 2.

-

Seed Culture: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Culture: Transfer the seed culture (5-10% v/v) into the viomycin production medium.

-

Incubation: Incubate the production culture at 28°C for 5-7 days with vigorous shaking.[5]

Extraction and Purification of this compound

This protocol is a generalized procedure for the purification of basic antibiotics like viomycin.

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Cation Exchange Chromatography (Initial Capture):

-

Adjust the pH of the supernatant to ~7.0.

-

Load the supernatant onto a cation exchange column (e.g., Dowex 50W).

-

Wash the column with deionized water.

-

Elute viomycin with a basic solution (e.g., 0.1 M NH₄OH).

-

-

Solvent Precipitation:

-

Concentrate the eluate under reduced pressure.

-

Add a miscible organic solvent (e.g., acetone or methanol) to precipitate the crude this compound.

-

Collect the precipitate by centrifugation or filtration.

-

-

Gel Filtration Chromatography (Polishing):

-

Dissolve the crude this compound in a suitable buffer.

-

Apply the solution to a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.

-

Elute with the buffer and collect fractions.

-

Monitor fractions for viomycin activity using a bioassay or HPLC.

-

-

Lyophilization: Pool the active fractions and lyophilize to obtain purified this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of viomycin.

-

Prepare Viomycin Stock Solution: Dissolve this compound in sterile deionized water to a known concentration (e.g., 1 mg/mL).

-

Prepare Microtiter Plate: Add 100 µL of appropriate bacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the viomycin stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add 10 µL of the inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for M. tuberculosis) for the required duration (up to 3-6 weeks for M. tuberculosis).[4]

-

Reading Results: The MIC is the lowest concentration of viomycin that completely inhibits visible growth of the microorganism.[4]

Visualizations

Viomycin Biosynthetic Pathway

The biosynthesis of viomycin is a complex process involving the assembly of a peptide backbone by NRPSs and subsequent modifications.

Caption: Simplified overview of the viomycin biosynthetic pathway.

Experimental Workflow for Heterologous Expression and Gene Deletion

The study of viomycin biosynthesis has been greatly aided by the heterologous expression of the gene cluster in Streptomyces lividans and subsequent gene deletion experiments.

Caption: Workflow for gene deletion in the viomycin biosynthetic cluster.

Putative Regulatory Pathway of Viomycin Biosynthesis

The viomycin gene cluster contains two putative transcriptional regulators, vioR and vioT, suggesting a layer of regulatory control over its production.

Caption: Putative regulatory control of viomycin biosynthesis.

Conclusion

This compound remains a compound of significant interest due to its activity against multi-drug resistant tuberculosis. The elucidation of its biosynthetic pathway has opened avenues for bioengineering and the creation of novel derivatives with potentially improved therapeutic properties. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of natural product discovery and antibiotic development. Further investigation into the regulatory mechanisms governing viomycin production and more detailed structure-activity relationship studies will be crucial for the future development of this important class of antibiotics.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.addgene.org [blog.addgene.org]

- 3. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Lambda red-mediated genetic manipulation of antibiotic-producing Streptomyces. | Semantic Scholar [semanticscholar.org]

- 5. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Viomycin Sulfate: Chemical Structure, Properties, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viomycin sulfate, a tuberactinomycin antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the fields of microbiology, pharmacology, and drug discovery.

Chemical Structure and Identification

Viomycin is a complex, cyclic peptide antibiotic produced by the actinomycete Streptomyces puniceus.[1][2][3] It belongs to the tuberactinomycin family of antibiotics, which are crucial in the treatment of multidrug-resistant tuberculosis.[1][4] The structure of viomycin is characterized by a unique macrocyclic peptide core.

The IUPAC name for the active viomycin moiety is (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide.[2] this compound is the sulfate salt of this active molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 37883-00-4 | [5] |

| Molecular Formula | C25H45N13O14S | [5][6][7] |

| Molecular Weight | 783.77 g/mol | [5][8][9] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 266 °C (decomposes) | [8] |

| Solubility | Soluble in water (up to 75 mM) and methanol. Soluble in DMSO. | [6][8][10] |

| Storage Conditions | Store at 2-8°C. | [8] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting protein synthesis in susceptible bacteria.[4][8][11] Its primary target is the bacterial 70S ribosome.[4][8]

The mechanism involves the following key steps:

-

Binding to the Ribosome: Viomycin binds to a specific site on the 70S ribosome, at the interface of the small (30S) and large (50S) subunits. This binding site involves interactions with helix 44 of the 16S rRNA (in the 30S subunit) and helix 69 of the 23S rRNA (in the 50S subunit).[12]

-

Inhibition of Translocation: The binding of viomycin locks the ribosome in a pre-translocation state, preventing the movement of tRNA and mRNA along the ribosome.[2] This effectively halts the elongation phase of protein synthesis.

-

Induction of Miscoding: While the primary mechanism is the inhibition of translocation, viomycin can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.

-

Objective: To determine the purity of a this compound sample and quantify its concentration.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)

-

This compound reference standard

-

Water (HPLC grade)

-

-

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample and reference standard in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 268 nm

-

Gradient Elution:

Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |

-

-

Data Analysis:

-

Integrate the peak areas of the chromatograms.

-

Calculate the purity of the sample by comparing the peak area of the main viomycin peak to the total area of all peaks.

-

Quantify the concentration of the sample by comparing its peak area to that of the reference standard.

-

-

The following diagram illustrates the general workflow for HPLC analysis.

Caption: General workflow for HPLC analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy for Concentration Determination

This protocol describes the use of UV-Vis spectroscopy for the rapid determination of this compound concentration in solution.

-

Objective: To determine the concentration of this compound in a clear solution.

-

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Reagents:

-

Solvent (e.g., water or a suitable buffer) in which this compound is dissolved.

-

-

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength to scan from 200 nm to 400 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used to dissolve the sample.

-

Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution and then fill it with the solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax), which for viomycin is typically around 268 nm.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration. The molar absorptivity will need to be determined empirically by creating a standard curve.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

This protocol outlines the use of FTIR spectroscopy to obtain a characteristic infrared spectrum of this compound, which can be used for identification and to assess the presence of specific functional groups.

-

Objective: To obtain an infrared spectrum of this compound for structural characterization.

-

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press for KBr pellets.

-

-

Reagents:

-

This compound (solid powder)

-

Potassium bromide (KBr), spectroscopic grade (if preparing a pellet)

-

-

Procedure (using ATR):

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

-

Sample Measurement:

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

-

Procedure (using KBr pellet):

-

Sample Preparation:

-

Thoroughly mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the FTIR spectrum.

-

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in viomycin, such as N-H stretching (amides and amines), C=O stretching (amides), and O-H stretching (hydroxyl groups).

-

Biosynthesis of Viomycin

The biosynthesis of viomycin is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster contains genes encoding the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and the assembly of the cyclic peptide core.

The following diagram provides a simplified overview of the key stages in the biosynthesis of viomycin.

Caption: Simplified biosynthetic pathway of viomycin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this important antibiotic. The provided tables and diagrams offer a clear and concise summary of key data, while the experimental protocols serve as a practical guide for laboratory work. Further research into the stability and degradation pathways of this compound, as well as the development of more detailed analytical protocols, will continue to enhance our understanding and application of this critical therapeutic agent.

References

- 1. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases | MDPI [mdpi.com]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 8. Viomycin - Wikipedia [en.wikipedia.org]

- 9. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. medkoo.com [medkoo.com]

- 12. Viomycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

Viomycin Sulfate's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin sulfate is a tuberactinomycin antibiotic, a class of cyclic peptides primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Produced by Streptomyces puniceus, viomycin exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of viomycin's action, summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying processes.

Core Mechanism of Action: Inhibition of Translocation

The primary mechanism by which viomycin inhibits bacterial growth is by stalling the process of translocation during the elongation phase of protein synthesis.[2][5] Translocation is the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, a critical step for the sequential addition of amino acids to the growing polypeptide chain. Viomycin effectively freezes the ribosome in a pre-translocation or a hybrid state, thereby preventing the synthesis of full-length, functional proteins.[1][6][7]

Binding Site on the 70S Ribosome

Viomycin binds at a crucial interface between the small (30S) and large (50S) ribosomal subunits.[8][9] The primary binding site, often referred to as Vio1, is located in a pocket formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[8][10] This strategic location is adjacent to the A site, where incoming aminoacyl-tRNAs bind.[1]

Recent high-resolution structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed the existence of multiple viomycin binding sites, particularly when the ribosome is in a rotated conformation.[10][11] As many as five distinct viomycin binding sites have been identified, with three of the newly observed sites clustered at intersubunit bridges.[10][11] This multi-site binding is thought to be responsible for stabilizing the rotated state of the ribosome and inhibiting the dissociation of the ribosomal subunits.[10][11]

Stabilization of the Rotated, Hybrid State

The process of translocation involves a series of conformational changes within the ribosome, including the relative rotation of the 30S and 50S subunits.[1] This rotation facilitates the movement of tRNAs from the A and P sites to the P and E sites, respectively, a configuration known as the hybrid state. Viomycin has been shown to trap the ribosome in this rotated, hybrid-state intermediate.[12][13] By binding to and stabilizing this conformation, viomycin prevents the ribosome from completing the translocation cycle and returning to a state that can accept the next aminoacyl-tRNA.[10][11]

The stable binding of viomycin to the ribosome is significantly enhanced by the presence of a tRNA in the A site.[1][5] This suggests that the binding of an aminoacyl-tRNA to the A site induces a conformational change in the ribosome that either creates or exposes the high-affinity binding pocket for viomycin.[1][7]

Impact on Translational Fidelity

In addition to inhibiting translocation, viomycin also impairs the fidelity of protein synthesis, leading to an increase in misreading of the mRNA codons.[7][14] This effect is attributed to viomycin's ability to lock the monitoring bases of the 16S rRNA, A1492 and A1493, in their "flipped-out" or active conformation.[14] In this state, the ribosome is less able to discriminate between cognate (correct) and near-cognate (incorrect) aminoacyl-tRNAs, leading to the incorporation of wrong amino acids into the polypeptide chain.[14] This loss of accuracy further contributes to the production of non-functional and potentially toxic proteins.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of viomycin with the bacterial ribosome and its inhibitory effects on protein synthesis.

| Parameter | Description | Value | Organism/System | Reference |

| IC50 (Translocation Inhibition) | Concentration of viomycin required to double the duration of an average elongation cycle. | 5-9 nM (dependent on EF-G concentration) | E. coli in vitro translation system | [1] |

| IC50 (Protein Translation) | Concentration of capreomycin (a related tuberactinomycin) inhibiting protein translation by 50%. | 3.808 µM | M. smegmatis cell-free system | [15] |

| Dissociation Rate Constant (qV2) | The rate at which viomycin dissociates from the EF-G-bound ribosome. | 0.022 ± 0.0005 s-1 | E. coli in vitro translation system | [1] |

| Ribosome Stalling Time | The minimum time a ribosome remains stalled in a pre-translocation state after viomycin binding. | ~45 seconds | E. coli in vitro translation system | [1][2] |

| Rate of GTP Hydrolysis (kGTP) | The maximal rate of futile GTP hydrolysis by EF-G on a viomycin-stalled ribosome. | 3.75 ± 0.20 s-1 | E. coli in vitro translation system | [1] |

| kcat/KM (Cognate Dipeptide Formation) | Kinetic efficiency of dipeptide formation with a cognate codon in the ribosomal A site. | 38.3 ± 0.7 µM-1s-1 (unaffected by viomycin) | E. coli in vitro translation system | [8] |

| kcat/KM (Near-Cognate Dipeptide Formation) | Kinetic efficiency of dipeptide formation with a near-cognate codon in the ribosomal A site. | 0.0005 ± 0.00004 µM-1s-1 (increases to 9.4 ± 0.8 µM-1s-1 at 1 mM viomycin) | E. coli in vitro translation system | [8] |

| TCH84A Dissociation Rate (Cognate) | Rate of dissociation of a GTPase-deficient ternary complex from ribosomes with a cognate codon. | 1.21 ± 0.088 s-1 (decreases with viomycin) | E. coli in vitro translation system | [8] |

Key Experimental Protocols

Pre-steady-state Kinetic Analysis of Translocation Inhibition

This method is used to measure the real-time kinetics of peptide bond formation and translocation, allowing for the precise determination of how viomycin affects these processes.

Materials:

-

Purified 70S ribosomes from E. coli

-

Initiation factors (IF1, IF2, IF3)

-

Elongation factors (EF-Tu, EF-G)

-

f[3H]Met-tRNAfMet

-

Aminoacyl-tRNAs (e.g., Phe-tRNAPhe, Thr-tRNAThr)

-

Synthetic mRNA encoding a specific peptide (e.g., Met-Phe-Thr)

-

GTP, ATP

-

This compound solutions of varying concentrations

-

Quench-flow instrument

-

Formic acid (for quenching)

-

Scintillation counter

Protocol:

-

Preparation of Initiation Complex: Incubate 70S ribosomes with mRNA, IFs, GTP, and f[3H]Met-tRNAfMet to form the 70S initiation complex with the initiator tRNA in the P site.

-

Reaction Setup: In a quench-flow instrument, rapidly mix the initiation complex with a solution containing the ternary complex (EF-Tu·GTP·aminoacyl-tRNA), EF-G, and the desired concentration of viomycin.

-

Time-course Measurement: Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

-

Quenching: At each time point, the reaction is quenched by the addition of formic acid.

-

Analysis of Products: The amount of dipeptide or tripeptide formed is quantified by separating the products using high-performance liquid chromatography (HPLC) and measuring the radioactivity with a scintillation counter.

-

Data Analysis: The time courses of product formation are fitted to kinetic models to extract rate constants for the individual steps of elongation and to determine the inhibitory constants for viomycin.[1][8]

Primer Extension Inhibition (Toeprinting) Assay

This technique is used to map the precise location of stalled ribosomes on an mRNA template, providing direct evidence for viomycin-induced stalling during translocation.

Materials:

-

In vitro translation system (e.g., E. coli S30 extract)

-

Synthetic mRNA template

-

Fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the region of interest on the mRNA

-

Reverse transcriptase

-

Deoxynucleotide triphosphates (dNTPs)

-

Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

-

This compound

-

Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

-

In Vitro Translation: Set up an in vitro translation reaction containing the mRNA template, the translation system, and the desired concentration of viomycin. Incubate to allow ribosomes to initiate translation and stall at the viomycin-sensitive step.

-

Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA template.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand until it is physically blocked by the stalled ribosome.

-

Sequencing Ladder Preparation: In parallel, perform sequencing reactions using the same primer and mRNA template with the addition of each ddNTP in separate tubes to generate a size ladder.

-

Gel Electrophoresis: Separate the cDNA products from the primer extension reaction and the sequencing ladder on a denaturing urea-polyacrylamide gel.

-

Analysis: The "toeprint" appears as a distinct band on the gel, which is absent or reduced in the control reaction without the inhibitor. The position of this band relative to the sequencing ladder indicates the precise nucleotide on the mRNA where the leading edge of the ribosome is stalled.[14]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Viomycin Complexes

Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with viomycin, providing detailed insights into the binding site and the conformational changes induced by the antibiotic.

Materials:

-

Highly purified and concentrated 70S ribosomes

-

This compound

-

Cryo-EM grids

-

Vitrification apparatus (e.g., Vitrobot)

-

Cryo-transmission electron microscope (Cryo-TEM)

-

Image processing software (e.g., RELION)

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes with an excess of viomycin to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-viomycin complex solution to a glow-discharged cryo-EM grid.

-

Vitrification: Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane. This process traps the complexes in a thin layer of vitreous ice, preserving their native conformation.

-

Data Collection: Transfer the vitrified grids to a cryo-TEM and collect a large dataset of images of the frozen-hydrated particles.

-

Image Processing: Use specialized software to perform particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-viomycin complex.

-

Model Building and Refinement: Build an atomic model of the complex by fitting the known structures of the ribosome and viomycin into the electron density map and refine the model to high accuracy.[10][11]

Visualizations

Caption: Viomycin binds to the pre-translocation ribosome, stabilizing a rotated hybrid state and blocking translocation.

Caption: Experimental workflow for a primer extension inhibition (toeprinting) assay to detect ribosome stalling.

Caption: Logical relationship between viomycin binding, ribosome dynamics, and inhibition of protein synthesis.

References

- 1. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pnas.org [pnas.org]

- 7. Viomycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 8. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]

Viomycin Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Tuberactinomycin Antibiotic

Introduction

Viomycin sulfate is a member of the tuberactinomycin family of antibiotics, a group of cyclic peptide natural products with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Historically, viomycin was a key component in the treatment of multidrug-resistant tuberculosis (MDR-TB), although its use has been superseded by less toxic alternatives.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific principles for an audience of researchers, scientists, and drug development professionals.

Core Concepts

Classification and Structure

Viomycin is a non-ribosomally synthesized peptide antibiotic produced by the actinomycete Streptomyces puniceus.[1] The tuberactinomycin family, to which viomycin belongs, is characterized by a unique cyclic pentapeptide core.[2][3]

Mechanism of Action

The primary antibacterial effect of this compound is the inhibition of protein synthesis.[4] This is achieved by binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, viomycin targets the 16S ribosomal RNA (rRNA) of the 30S subunit and the 23S rRNA of the 50S subunit at their interface.[4][5] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[4][6][7] By locking the ribosome in a pre-translocation state, viomycin effectively stalls protein synthesis, leading to bacterial cell death.[6][7]

dot

Antimicrobial Spectrum and Efficacy

This compound's primary clinical use has been against Mycobacterium tuberculosis. Its efficacy against various strains, including drug-resistant isolates, has been documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against different bacterial strains.

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | Pan-susceptible | 2.5 - 5.0 | [8] |

| Mycobacterium tuberculosis Clinical Isolate 1 | MDR | >10 | [9] |

| Mycobacterium tuberculosis Clinical Isolate 2 | MDR | 5.0 - 10.0 | [9] |

| Mycobacterium tuberculosis Clinical Isolate 3 | XDR | >20 | [3] |

| Escherichia coli | Wild-type | 16 | [10] |

Mechanisms of Resistance

Bacterial resistance to this compound can arise through several mechanisms, primarily involving modifications of the drug's ribosomal target or enzymatic inactivation of the antibiotic.

-

Ribosomal RNA Mutations: Mutations in the 16S rRNA gene (rrs) and the 23S rRNA gene can alter the binding site of viomycin, reducing its affinity for the ribosome.[4][11]

-

rRNA Modification: The absence of a specific methylation on the 16S rRNA, catalyzed by the methyltransferase TlyA, can confer resistance to viomycin.[11]

-

Enzymatic Inactivation: Some bacteria may acquire genes encoding enzymes that chemically modify and inactivate viomycin, although this is a less common mechanism of clinical resistance in M. tuberculosis.

dot

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay)

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.[12][13][14]

Materials:

-

Mycobacterium tuberculosis isolate

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (in sterile water or appropriate solvent)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Sterile deionized water

-

Parafilm or plate sealer

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD

600of 0.4-0.8). -

Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.

-

-

Plate Setup:

-

Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.

-

Add 50 µL of 7H9 broth to all test wells.

-

Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each test row.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

Include a drug-free control (broth and inoculum only) and a sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each test well and the drug-free control wells.

-

Seal the plate with Parafilm and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

-

Re-seal the plate and incubate at 37°C for 24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that prevents a color change of the Alamar Blue from blue (resazurin) to pink (resorufin). A blue color indicates inhibition of bacterial growth.

-

dot

In Vitro Translation Inhibition Assay

This protocol is a generalized procedure based on commonly used in vitro translation systems.[2][15][16]

Materials:

-

E. coli S30 extract system for circular DNA

-

Reporter plasmid DNA (e.g., encoding luciferase)

-

This compound stock solution

-

Amino acid mixture

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup:

-

On ice, assemble the in vitro translation reactions in microcentrifuge tubes according to the S30 extract kit manufacturer's instructions. A typical reaction includes S30 extract, buffer, amino acid mixture, and reporter plasmid DNA.

-

Prepare a series of reactions with varying concentrations of this compound. Include a no-drug control (positive control) and a no-DNA control (negative control).

-

-

Incubation:

-

Incubate the reactions at 37°C for 60-90 minutes.

-

-

Detection:

-

If using a luciferase reporter, allow the reactions to cool to room temperature.

-

Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from the no-DNA control) from all readings.

-

Normalize the luminescence of the viomycin-treated samples to the no-drug control (set to 100% translation).

-

Plot the percentage of inhibition against the this compound concentration to determine the IC

50value.

-

Conclusion

This compound remains a significant antibiotic within the tuberactinomycin class, primarily due to its historical role in combating MDR-TB and its well-characterized mechanism of action. For researchers and drug development professionals, understanding its interaction with the bacterial ribosome, the mechanisms by which resistance emerges, and the standardized protocols for its evaluation are crucial for the development of new anti-tubercular agents and for combating the growing threat of antibiotic resistance. The data and protocols presented in this guide offer a foundational resource for further investigation into this important class of antibiotics.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - NP [thermofisher.com]

- 2. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frequency of multi-drug resistance and mutations in Mycobacterium tuberculosis isolates from Punjab state of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Viomycin Sulfate in the Inhibition of Bacterial Protein Synthesis: A Technical Guide

Abstract

Viomycin sulfate is a tuberactinomycin, a family of cyclic peptide antibiotics, historically utilized as a second-line treatment for infections caused by multidrug-resistant Mycobacterium tuberculosis.[1][2] Its potent antibacterial activity stems from its ability to disrupt protein synthesis by targeting the bacterial 70S ribosome.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning viomycin's inhibitory action. Viomycin exhibits a dual mechanism: it primarily blocks the translocation step of the elongation cycle and secondarily compromises the fidelity of transfer RNA (tRNA) selection.[5][6] It achieves this by binding at the critical interface between the small (30S) and large (50S) ribosomal subunits, stabilizing the ribosome in a non-productive, rotated, pre-translocation state.[7][8][9] This guide details the specific binding sites, the conformational changes induced in the ribosome, and the kinetic consequences of viomycin binding, supported by quantitative data and outlines of key experimental protocols.

The Molecular Target: The Bacterial 70S Ribosome

Viomycin exerts its inhibitory effects by binding directly to the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. The ribosome is composed of two subunits: the 30S small subunit, which is primarily responsible for decoding the messenger RNA (mRNA), and the 50S large subunit, which catalyzes the formation of peptide bonds. The interface between these subunits forms the functional core of the ribosome, including the aminoacyl (A), peptidyl (P), and exit (E) sites for tRNA binding.

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely located the primary binding site of viomycin. It sits in a cleft at the subunit interface, bridging helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[2][10][11] This strategic position allows it to interfere with the dynamic conformational changes essential for ribosome function. More recent high-resolution structures have revealed the existence of up to five distinct viomycin binding sites, with the primary site (Vio1) at the intersubunit bridge B2a being the most characterized.[8][12] Three of the newly identified sites appear to bind exclusively to the rotated state of the ribosome, explaining viomycin's ability to stabilize this conformation.[8]

Mechanism of Action: A Dual Inhibition Strategy

Viomycin disrupts protein synthesis through two interconnected mechanisms: stalling the ribosome during the elongation phase and inducing errors in the genetic code reading.

Primary Mechanism: Inhibition of Translocation

The most significant inhibitory effect of viomycin is the blockage of mRNA and tRNA translocation, a crucial step in the peptide elongation cycle.[6][13][14] Translocation, catalyzed by Elongation Factor G (EF-G), involves the coordinated movement of the peptidyl-tRNA from the A site to the P site and the deacylated tRNA from the P site to the E site, advancing the mRNA by one codon.[5][6]

Viomycin's mechanism of translocation inhibition involves the following key steps:

-

Binding to the Pre-translocation State: Viomycin has a significantly higher affinity for ribosomes that have an aminoacyl-tRNA bound in the A site, which is the pre-translocation (PRE) state.[6][7] The dissociation constant (Kd) for viomycin binding to a ribosome with an empty A site is estimated to be as high as 20 µM, indicating weak binding, whereas its affinity increases dramatically upon tRNA binding to the A site.[6][7]

-

Stabilization of a Rotated, Hybrid State: Upon binding, viomycin traps the ribosome in an intermediate conformation of translocation.[9] This state is characterized by a rotation of the 30S subunit relative to the 50S subunit, with the tRNAs occupying hybrid A/P and P/E configurations.[5][7][8]

-

Blocking EF-G Action: While viomycin does not prevent the binding of EF-G or its associated GTP hydrolysis, it completely blocks the subsequent conformational changes required for the physical movement of the tRNAs and mRNA.[11][14][15] The ribosome becomes locked in this stalled state for a significant duration (a minimum of ~45 seconds), which increases linearly with the concentration of viomycin.[7][13][14] This effectively halts the elongation of the polypeptide chain.

Secondary Mechanism: Compromising Translational Fidelity

In addition to blocking translocation, viomycin also impairs the accuracy of protein synthesis by causing misreading of the mRNA codons.[1][5][6] The ribosome ensures high fidelity through a two-step tRNA selection process: initial selection and proofreading. This process relies on the conformational state of two universally conserved 16S rRNA nucleotides, A1492 and A1493, known as the "monitoring bases."

Viomycin interferes with this process by:

-

Locking the Monitoring Bases: Viomycin's binding pocket is adjacent to the monitoring bases. Its presence sterically locks A1492 and A1493 in their active, "flipped-out" conformation.[1][5][7] This is the conformation they normally adopt only when a correct (cognate) codon-anticodon pairing occurs in the A site.

-

Abolishing Proofreading: By permanently stabilizing the active conformation of the monitoring bases, viomycin effectively eliminates the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs.[1][16] It prevents the dissociation of near-cognate ternary complexes (EF-Tu•GTP•aa-tRNA) that would normally be rejected.[1] This leads to the incorrect hydrolysis of GTP and the subsequent incorporation of the wrong amino acid into the growing polypeptide chain, effectively shutting down the proofreading mechanism.[1][16]

Quantitative Analysis of Viomycin Inhibition

The effects of viomycin have been quantified using pre-steady-state kinetics, providing precise measurements of its impact on ribosomal function.

| Parameter | Condition | Value (No Viomycin) | Value (1 mM Viomycin) | Fold Change | Reference |

| kcat/KM of GTP Hydrolysis | Cognate Codon (UUC) | ~38 µM-1s-1 | ~38 µM-1s-1 | ~1 | [1] |

| Near-Cognate Codon (CUC) | 0.053 µM-1s-1 | 9.2 µM-1s-1 | ~170 | [1] | |

| kcat/KM of Dipeptide Formation | Cognate Codon (UUC) | ~38 µM-1s-1 | ~38 µM-1s-1 | ~1 | [1] |

| Near-Cognate Codon (CUC) | 0.0005 µM-1s-1 | 9.4 µM-1s-1 | ~18,800 | [1] |

| Parameter | Condition | Value | Reference |

| Dissociation Constant (Kd) | Ribosome with empty A-site | ~20 µM | [6][7] |

| Minimum Stalling Time | Ribosome in pre-translocation state | ~45 seconds | [7][13][14] |

Key Experimental Protocols

The elucidation of viomycin's mechanism of action has relied on several key experimental techniques, particularly those capable of resolving rapid biochemical reactions.

In Vitro Translocation Assay (Tripeptide Formation)

This assay measures the effect of viomycin on the overall rate of peptide elongation by monitoring the formation of a tripeptide.

Methodology:

-

Preparation of Initiation Complex: Prepare 70S initiation complexes by incubating purified 70S ribosomes with a specific mRNA (e.g., encoding Met-Phe-Thr), initiation factors (IF1, IF2, IF3), GTP, and f[3H]Met-tRNAfMet. This loads the radiolabeled initiator tRNA into the P site.

-

Preparation of Factor Mixture: Prepare a mixture containing the subsequent aminoacyl-tRNAs (e.g., Phe-tRNAPhe and Thr-tRNAThr) as ternary complexes with EF-Tu and GTP. This mixture also contains EF-G and varying concentrations of this compound.

-

Rapid Mixing: Using a quench-flow instrument, rapidly mix the initiation complex with the factor mixture at 37°C to start the reaction.

-

Quenching: At defined, short time intervals (milliseconds to seconds), quench the reaction by adding a strong acid (e.g., formic acid).

-

Analysis: Analyze the formation of the radiolabeled dipeptide (f[3H]Met-Phe) and tripeptide (f[3H]Met-Phe-Thr) over time using techniques like High-Performance Liquid Chromatography (HPLC) to determine the reaction rates and the fraction of inhibited ribosomes.[6][7]

Translational Fidelity Assays

These assays are designed to specifically measure the effect of viomycin on the accuracy of tRNA selection by quantifying GTP hydrolysis and peptide bond formation with both cognate and near-cognate codons in the A site.

Methodology:

-

Preparation of Ribosome Complexes: Prepare two sets of 70S initiation complexes as in the translocation assay. One set for the GTP hydrolysis assay and another for the peptide bond formation assay. The mRNA used will contain either a cognate (e.g., UUC for Phe) or a near-cognate (e.g., CUC for Phe) codon in the A site.

-

Preparation of Ternary Complexes (TC):

-

For GTP Hydrolysis Assay: Prepare a TC mixture containing EF-Tu, the relevant aminoacyl-tRNA (e.g., Phe-tRNAPhe), [γ-32P]GTP or [3H]GTP, and varying concentrations of viomycin. The initiator tRNA on the ribosome is not radiolabeled.

-

For Peptide Bond Formation Assay: Prepare a TC mixture with non-radioactive GTP. The initiator fMet-tRNAfMet on the ribosome is radiolabeled (f[3H]Met).

-

-

Rapid Mixing and Quenching: As with the translocation assay, use a quench-flow instrument to mix the ribosome complexes with their respective TC mixtures and quench the reactions at various time points.

-

Analysis:

-

GTP Hydrolysis: Quantify the amount of hydrolyzed [32P]Pi or [3H]GDP to determine the rate of GTPase activation.

-

Peptide Bond Formation: Quantify the formation of the radiolabeled dipeptide (f[3H]Met-Phe) via HPLC to determine the rate of peptide synthesis.

-

-

Kinetic Parameter Calculation: Plot the reaction rates against TC concentration to determine the kinetic efficiency (kcat/KM) for both cognate and near-cognate interactions in the presence and absence of viomycin.[1]

Conclusion

This compound inhibits bacterial protein synthesis through a sophisticated dual mechanism that both stalls the ribosome and reduces its accuracy. Its primary mode of action is the inhibition of translocation by binding to a key pivot point at the ribosomal subunit interface and locking the complex in a non-productive, rotated conformation.[7][9] Concurrently, it compromises translational fidelity by forcing the ribosome's decoding center into a permanently active state, thereby preventing the rejection of incorrect tRNAs.[1] The detailed molecular and kinetic understanding of viomycin's interaction with the ribosome provides a critical framework for the development of new tuberactinomycin derivatives and for combating the emergence of drug-resistant pathogens.

References

- 1. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antibiotic viomycin traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]

Viomycin Sulfate's Dual Engagement with the Ribosome: A Technical Guide to the 16S and 23S rRNA Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding sites of the tuberactinomycin antibiotic, viomycin sulfate, on the bacterial ribosome. A comprehensive understanding of these interactions is critical for the development of novel antimicrobial agents to combat multidrug-resistant pathogens. Viomycin exerts its bacteriostatic effect by primarily inhibiting the translocation step of protein synthesis, a mechanism rooted in its precise interaction with both the 16S and 23S ribosomal RNA (rRNA).

The Primary Viomycin Binding Pocket: A Bridge Between Subunits

The principal binding site for viomycin is located at the strategically important interface of the 30S (small) and 50S (large) ribosomal subunits. This cleft is formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][2][3][4][5][6] This interaction effectively bridges the two subunits, stabilizing a conformation that is non-permissive for the translocation of tRNA and mRNA.

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed the specific nucleotide contacts that anchor viomycin in this pocket. The cyclic peptide core of the antibiotic interacts with the ribose-phosphate backbone of both rRNA helices.[1]

Key Nucleotide Interactions

The binding of viomycin involves a network of hydrogen bonds and electrostatic interactions with conserved nucleotides within h44 and H69. The capreomycidine side chain of viomycin plays a crucial role, with its guanidinium group forming a salt bridge with the phosphate of nucleotide A1493 in the 16S rRNA.[1] This interaction is pivotal for the high-affinity binding of the drug.

Table 1: Key Nucleotide Contacts for Viomycin at the Primary Binding Site (Vio1)

| Ribosomal RNA | Helix | Interacting Nucleotides | Type of Interaction | Reference |

| 16S rRNA | h44 | A1492, A1493, G1494 | Hydrogen bonding, Salt bridge with A1493 phosphate | [1] |

| 23S rRNA | H69 | A1913, C1914 | Hydrogen bonding with ribose-phosphate backbone | [1] |

The binding of viomycin is significantly enhanced by the presence of a tRNA molecule in the ribosomal A-site.[7][8][9] This is because the A-site tRNA induces a conformational change in the "monitoring bases," A1492 and A1493 of the 16S rRNA, causing them to flip out from helix 44.[7][10] This movement vacates the space that viomycin then occupies, suggesting a "conformational selection" mechanism for drug binding.[10]

Multiple Binding Sites and the Inhibition of Translocation

Recent high-resolution cryo-EM studies have unveiled a more complex picture, identifying up to five distinct binding sites for viomycin on the ribosome, particularly in its rotated state, which is an intermediate in the translocation process.[11][12][13] The primary site described above is designated as Vio1. The additional sites, Vio2 through Vio5, are predominantly observed in the rotated conformation of the ribosome and are believed to be instrumental in locking the ribosome in this translocation-incompetent state.[11][12][13]

-

Vio1: The primary site at the h44-H69 interface.

-

Vio2: Located exclusively on the 30S subunit, interacting with helices h1, h18, and h44 of the 16S rRNA.[11]

-

Vio3 & Vio4: These sites are also at the subunit interface and are thought to further stabilize the rotated state.[11][13]

This multi-site binding model explains how viomycin can so effectively trap the ribosome in a conformation that prevents the coordinated movements of the subunits required for translocation.

Mechanism of Action: Beyond Steric Hindrance

Viomycin's inhibitory action is multifaceted. By binding to the h44-H69 intersubunit bridge, it not only physically obstructs the movement of the tRNAs but also allosterically affects the conformation of the ribosome.

Stabilization of the Pre-Translocation State

The binding of viomycin stabilizes the ribosome in a pre-translocation state, often with tRNAs occupying hybrid A/P and P/E sites.[3][7] This state is characterized by a rotation of the 30S subunit relative to the 50S subunit. Viomycin essentially "locks" the ribosome in this intermediate conformation, preventing the forward movement of the mRNA-tRNA complex.[3]

Impact on Translational Fidelity

Viomycin also compromises the accuracy of protein synthesis. It achieves this by locking the monitoring bases A1492 and A1493 of the 16S rRNA in their "flipped-out," active conformation.[10][14] This conformation is normally adopted to proofread the codon-anticodon interaction. By permanently inducing this state, viomycin reduces the ribosome's ability to discriminate between correct (cognate) and incorrect (near- or non-cognate) aminoacyl-tRNAs, leading to an increase in missense errors.[10][14]

Quantitative Analysis of Viomycin-Ribosome Interaction

The affinity of viomycin for the ribosome is highly dependent on the translational state of the ribosome.

Table 2: Quantitative Data on Viomycin-Ribosome Binding and Inhibition

| Parameter | Condition | Value | Reference |

| Dissociation Constant (Kd) | 70S ribosome with empty A-site | ~20 µM | [7] |

| 70S ribosome with peptidyl-tRNA in A-site | << 1 µM (saturated at 1 µM) | [7] | |

| Ribosome Stalling Time | Minimum time in pre-translocation state | ~45 seconds | [7][8][9] |

| Dependence on viomycin concentration | Increases linearly | [7][8][9] | |

| Effect on GTP Hydrolysis (near-cognate tRNA) | kcat/KM | 170-fold increase with 1 mM viomycin | [10] |

These data highlight the dynamic nature of viomycin's interaction with the ribosome, with a dramatic increase in affinity upon the binding of an A-site tRNA. The prolonged stalling of the ribosome provides a kinetic basis for the potent inhibitory effect of the antibiotic.

Experimental Protocols

The elucidation of the viomycin binding site has been made possible through a combination of structural biology and biochemical techniques.

X-ray Crystallography of the Viomycin-Ribosome Complex

-

Objective: To determine the three-dimensional structure of viomycin bound to the 70S ribosome at atomic resolution.

-

Methodology:

-

Complex Formation: Purified 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus) are incubated with a saturating concentration of this compound, along with mRNA and tRNAs to stabilize a specific conformational state.

-

Crystallization: The viomycin-ribosome complex is crystallized using vapor diffusion methods, screening a wide range of buffer conditions, precipitants, and temperatures.

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the ribosome is solved using molecular replacement, and the viomycin molecule is fitted into the difference density map. The final model is refined to obtain accurate atomic coordinates.[1][2]

-

Cryo-Electron Microscopy (Cryo-EM) of the Viomycin-Ribosome Complex

-

Objective: To visualize the structure of viomycin bound to the ribosome in different conformational states, particularly the rotated state.

-

Methodology:

-

Sample Preparation: A solution of the viomycin-ribosome complex is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images of individual ribosome particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and classified to separate different conformational states. A high-resolution three-dimensional map of each state is then reconstructed.

-

Model Building and Analysis: An atomic model of the ribosome and the bound viomycin molecules is built into the cryo-EM density map.[11][12][13]

-

Pre-Steady-State Kinetic Analysis

-

Objective: To measure the kinetic parameters of viomycin binding and its effect on the individual steps of the elongation cycle.

-

Methodology:

-

Reconstituted Translation System: A highly purified in vitro translation system is prepared using components from Escherichia coli.

-

Rapid Kinetic Measurements: Quench-flow or stopped-flow techniques are used to measure reactions on the millisecond timescale. For example, the rate of peptide bond formation or GTP hydrolysis can be measured in the presence and absence of viomycin.

-

Data Analysis: The kinetic data are fitted to specific models of the elongation cycle to extract rate constants for individual steps and to determine the mechanism of inhibition by viomycin.[7][8][9][10]

-

Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the key concepts of viomycin's interaction with the ribosome.

Caption: Viomycin binding at the interface of the 30S and 50S ribosomal subunits.

Caption: Mechanism of viomycin-induced inhibition of protein synthesis.

Caption: Experimental workflow for studying viomycin-ribosome interactions.

Conclusion and Future Directions

This compound's intricate interaction with both the 16S and 23S rRNA at multiple sites provides a compelling example of how a natural product can effectively shut down the essential process of protein synthesis. The primary binding site at the h44-H69 interface, coupled with additional sites that stabilize a rotated, translocation-incompetent state, underscores the sophisticated mechanism of this antibiotic. A thorough understanding of these binding sites and the conformational changes they induce is paramount for the rational design of new tuberactinomycin derivatives that can overcome existing resistance mechanisms and provide novel therapeutic options against challenging bacterial infections. Future research should focus on obtaining even higher resolution structures of viomycin bound to the ribosomes of pathogenic bacteria and on exploring the potential for synergistic interactions with other ribosome-targeting antibiotics.

References

- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structural basis for inhibition of ribosomal translocation by viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of error induction by the antibiotic viomycin provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]

The Rise and Fall of Viomycin Sulfate: A Technical History in Tuberculosis Treatment

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Viomycin sulfate, a tuberactinomycin antibiotic, emerged in the mid-20th century as a critical second-line agent in the fight against Mycobacterium tuberculosis, particularly in cases of emerging drug resistance. Its novel mechanism of action, targeting ribosomal protein synthesis, offered a new therapeutic avenue against a devastating disease. However, significant oto- and nephrotoxicity ultimately led to its decline in favor of safer alternatives. This technical guide provides an in-depth historical perspective on the use of this compound in tuberculosis treatment, presenting key quantitative data, detailed experimental protocols that were instrumental in its characterization, and a visual representation of its mechanism of action.

Introduction

Discovered in 1951 from the actinomycete Streptomyces puniceus, Viomycin was one of the early antibiotics to show potent activity against Mycobacterium tuberculosis.[1][2] It became an essential component of treatment regimens for multi-drug resistant tuberculosis (MDR-TB) when first-line therapies failed.[3] Viomycin is a member of the tuberactinomycin family of nonribosomal peptide antibiotics, which also includes capreomycin.[3] While initially promising, its clinical utility was hampered by significant adverse effects, primarily damage to the kidneys (nephrotoxicity) and the auditory nerve (ototoxicity).[4][5] This toxicity profile eventually led to its replacement by the structurally related and less toxic capreomycin.[3] This document serves as a comprehensive technical resource on the history of this compound, detailing its mechanism of action, clinical efficacy, toxicity profile, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action: Inhibition of Protein Synthesis

Viomycin exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[6] It binds to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Ribosomal Binding and Inhibition of Translocation

Viomycin binds at the interface of the small (30S) and large (50S) ribosomal subunits, a critical region for the translocation step of protein synthesis.[2][7] This binding traps the ribosome in a pre-translocation state, preventing the movement of transfer RNA (tRNA) and mRNA, which effectively stalls protein elongation.[7][8] Specifically, Viomycin stabilizes the ribosome in a conformation that prevents the elongation factor G (EF-G) from catalyzing the translocation of the peptidyl-tRNA from the A-site to the P-site.[8] Once bound, Viomycin can stall the ribosome for a significant period, estimated to be a minimum of approximately 45 seconds, with this duration increasing with higher concentrations of the drug.[8]

Signaling Pathway of Viomycin's Action

The following diagram illustrates the inhibitory effect of Viomycin on the bacterial protein synthesis pathway.

References

- 1. Viomycin with oxytetracycline in the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viomycin - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. Viomycin-induced electrolyte abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viomycin is a tuberactinomycin antibiotic with potent activity against Mycobacterium tuberculosis. Its complex cyclic peptide structure, featuring several non-proteinogenic amino acids, is assembled through a fascinating and intricate biosynthetic pathway in Streptomyces species, most notably Streptomyces vinaceus. This technical guide provides a comprehensive overview of the viomycin biosynthesis pathway, detailing the genetic and enzymatic machinery involved. It is designed to serve as a resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering. This document outlines the key biosynthetic steps, presents available data in a structured format, describes relevant experimental methodologies, and provides visual representations of the core pathways and workflows.

The Viomycin Biosynthetic Gene Cluster

The biosynthesis of viomycin is orchestrated by a dedicated gene cluster, which has been identified and characterized in Streptomyces vinaceus ATCC 11861.[1] The cluster spans approximately 36.3 kb and contains 20 open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, peptide assembly, modification, regulation, and self-resistance.

Table 1: Genes of the Viomycin Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function |

| vioA | Non-ribosomal peptide synthetase (NRPS) core enzyme |

| vioB | L-2,3-diaminopropionate biosynthesis |

| vioC | L-arginine hydroxylase, involved in capreomycidine biosynthesis |

| vioD | Aminotransferase, involved in capreomycidine biosynthesis |

| vioE | Putative transporter (efflux pump) |

| vioF | Non-ribosomal peptide synthetase (NRPS) core enzyme |

| vioG | Non-ribosomal peptide synthetase (NRPS) core enzyme, specific for L-capreomycidine |

| vioH | Putative thioesterase |

| vioI | Non-ribosomal peptide synthetase (NRPS) core enzyme |

| vioJ | Desaturase, involved in the formation of the β-ureidodehydroalanine residue |

| vioK | L-2,3-diaminopropionate biosynthesis |

| vioL | Carbamoyltransferase, responsible for the carbamoylation of a precursor to β-ureidodehydroalanine |

| vioM | NRPS-associated enzyme, involved in the attachment of the β-lysine side chain |

| vioN | MbtH-like protein, likely involved in NRPS stability or function |

| vioO | Monomodular NRPS, activates and tethers β-lysine |

| vioP | Lysine-2,3-aminomutase, synthesizes β-lysine from α-lysine |

| vioQ | Hydroxylase, responsible for the hydroxylation of the capreomycidine residue to form tuberactidine |

| vioS | Putative phosphatase, may be involved in the activation of viomycin outside the cell |

| vioT | Putative regulatory protein |

| vph | Viomycin phosphotransferase, confers self-resistance to the producing organism by inactivating viomycin |

The Biosynthetic Pathway of Viomycin

The biosynthesis of viomycin can be conceptually divided into three main stages:

-

Formation of Non-proteinogenic Amino Acid Precursors: The unique building blocks of viomycin are synthesized by dedicated enzymes encoded within the gene cluster.

-

Assembly of the Pentapeptide Core: A multi-modular non-ribosomal peptide synthetase (NRPS) complex assembles the cyclic pentapeptide backbone.

-

Post-assembly Modifications: The cyclic pentapeptide undergoes a series of enzymatic modifications to yield the final, active viomycin molecule.

Biosynthesis of Precursors

-

L-2,3-diaminopropionate (L-Dap): This precursor is derived from L-serine through the action of VioB and VioK.[2]

-

L-capreomycidine (L-Cam): L-arginine is converted to L-capreomycidine by the sequential action of VioC, an L-arginine hydroxylase, and VioD, an aminotransferase.[2]

-

β-ureidodehydroalanine (β-Uda): Evidence suggests that the carbamoyl group is added to the β-amino group of L-2,3-diaminopropionate by the carbamoyltransferase VioL prior to its incorporation into the peptide chain.[3] The desaturation to form the dehydroalanine is catalyzed by VioJ.[4]

-

β-lysine: The lysine-2,3-aminomutase, VioP, catalyzes the conversion of L-lysine to β-lysine.[2]

References

- 1. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scocyc.streptomyces.org.uk [scocyc.streptomyces.org.uk]

Viomycin Sulfate's Spectrum of Activity Against Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction